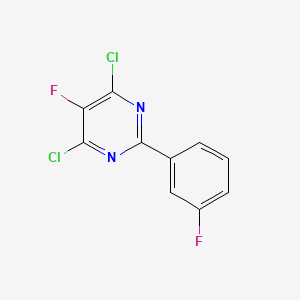
4,6-Dichloro-5-fluoro-2-(3-fluorophenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-5-fluoro-2-(3-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of chlorine and fluorine atoms at specific positions on the pyrimidine ring, as well as a fluorophenyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-fluoro-2-(3-fluorophenyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Starting Material: The synthesis begins with commercially available 2,4-dichloro-5-fluoropyrimidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-fluoro-2-(3-fluorophenyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki Coupling: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., NaH or K2CO3) and a suitable solvent (e.g., DMF or DMSO).
Suzuki Coupling: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3) in solvents like DMF or toluene.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Suzuki Coupling: Biphenyl derivatives with diverse substituents.
Scientific Research Applications
4,6-Dichloro-5-fluoro-2-(3-fluorophenyl)pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-fluoro-2-(3-fluorophenyl)pyrimidine depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors on cell surfaces and modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: A precursor in the synthesis of 4,6-Dichloro-5-fluoro-2-(3-fluorophenyl)pyrimidine.
4,6-Dichloro-5-(4-fluorophenyl)pyrimidine: A structurally similar compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H4Cl2F2N2 |
|---|---|
Molecular Weight |
261.05 g/mol |
IUPAC Name |
4,6-dichloro-5-fluoro-2-(3-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H4Cl2F2N2/c11-8-7(14)9(12)16-10(15-8)5-2-1-3-6(13)4-5/h1-4H |
InChI Key |
JENLBYRWERVNCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=C(C(=N2)Cl)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



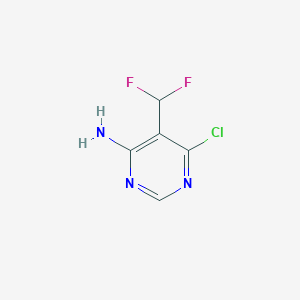
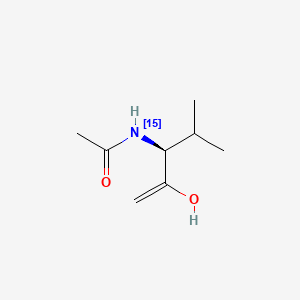
![2,2'-[Ethane-1,2-diylbis(azanediylpropane-1,2-diyl)]bis(5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione)](/img/structure/B12082712.png)
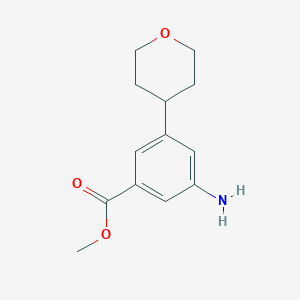
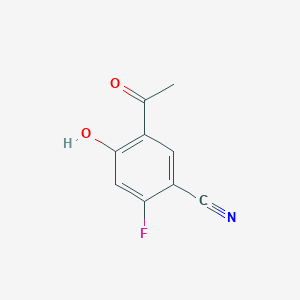

![N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B12082739.png)
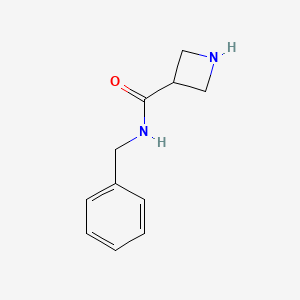

![Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate](/img/structure/B12082761.png)
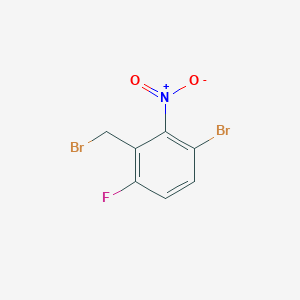
![Ethanol, 2-[(2-methylpropyl)sulfonyl]-](/img/structure/B12082781.png)

